Lipophilicity Comparison: XLogP3 of 5-(4-cyanophenyl)-2-fluoro vs. 4-(4-cyanophenyl)-2-fluoro Regioisomer
The lipophilicity of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, as measured by its computed XLogP3 value, is 3.2 [1]. This value is 0.2 units higher than that of its close regioisomer, Methyl 4-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-59-8), which has an XLogP3 of 3.0 [2]. This difference in lipophilicity, while seemingly small, can significantly influence membrane permeability and protein binding in a biological context.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Methyl 4-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-59-8); XLogP3 = 3.0 |
| Quantified Difference | Δ XLogP3 = +0.2 |
| Conditions | Computed property using XLogP3 algorithm (PubChem). |
Why This Matters
In medicinal chemistry, a change in LogP of 0.2 can be sufficient to alter a compound's ADME profile, making this specific regioisomer a distinct choice for optimizing drug-like properties.
- [1] PubChem. Methyl 5-(4-cyanophenyl)-2-fluorobenzoate. PubChem CID 70699812. View Source
- [2] PubChem. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate. PubChem CID 70699813. View Source
